5-bromo-2-ethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide
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Overview
Description
5-bromo-2-ethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a bromine atom, and an imidazo[1,2-a]pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-ethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the imidazo[1,2-a]pyrimidine core and subsequent functionalization. One common method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly and efficient.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale microwave-assisted synthesis, given its efficiency and high yield. The use of solid support catalysts such as Al2O3 and TiCl4 can also be employed to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-ethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
5-bromo-2-ethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-2-ethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyrimidine moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-bromo-2-ethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide is unique due to its combination of a sulfonamide group, a bromine atom, and an imidazo[1,2-a]pyrimidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-bromo-2-ethoxy-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN4O3S/c1-3-29-19-9-6-16(22)12-20(19)30(27,28)25-17-7-4-15(5-8-17)18-13-26-11-10-14(2)23-21(26)24-18/h4-13,25H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KANRDAKEMUFBMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC(=NC4=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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